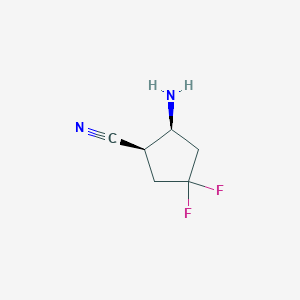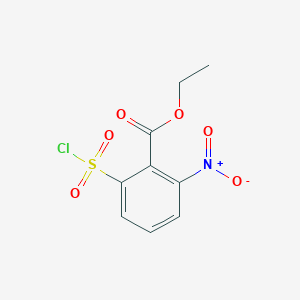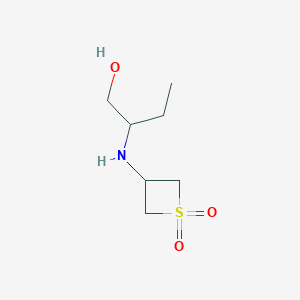
3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol . This compound is known for its unique structure, which includes a thietane ring, a hydroxybutan-2-yl group, and an amino group. It is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
The synthesis of 3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide involves several steps. One common synthetic route includes the reaction of thietane-1,1-dioxide with 1-hydroxybutan-2-amine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
the laboratory synthesis methods can be scaled up with appropriate modifications to meet industrial requirements .
Analyse Des Réactions Chimiques
3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, affecting their structure and function . Additionally, the thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide can be compared with other similar compounds, such as:
Thietane derivatives: These compounds share the thietane ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Amino alcohols: Compounds with both amino and hydroxy groups, like 1-amino-2-propanol, have similar functional groups but different ring structures.
Sulfoxides and sulfones: These compounds contain sulfur-oxygen bonds and can be derived from the oxidation of thietane derivatives.
The uniqueness of this compound lies in its combination of the thietane ring, amino group, and hydroxybutan-2-yl group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H15NO3S |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
2-[(1,1-dioxothietan-3-yl)amino]butan-1-ol |
InChI |
InChI=1S/C7H15NO3S/c1-2-6(3-9)8-7-4-12(10,11)5-7/h6-9H,2-5H2,1H3 |
Clé InChI |
ZANGSBBVPDXYDO-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NC1CS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)
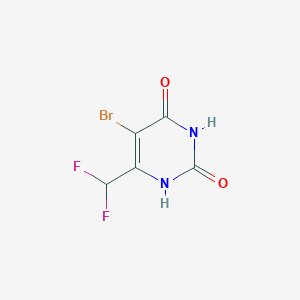




![7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13014281.png)
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13014285.png)
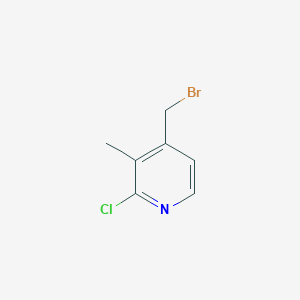
![2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B13014292.png)
